1-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide is an organic compound characterized by its unique chemical structure involving a triazolopyridazine ring attached to a phenyl group and linked by an ether linkage to an ethyl-methanesulfonamide chain. This structure imparts distinct physical and chemical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide typically involves multi-step organic synthesis techniques:
Formation of Triazolopyridazine Core: Starting with suitable precursors, the triazolopyridazine core can be synthesized through cyclization reactions under controlled conditions.
Phenyl Group Introduction: The phenyl group can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Ether Linkage Formation: The ether linkage is formed by reacting the triazolopyridazine compound with an appropriate ethyl halide under basic conditions.
Methanesulfonamide Incorporation: Finally, the methanesulfonamide group is introduced through nucleophilic substitution reactions, using reagents like methanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial-scale production may employ optimized processes, involving:
High-pressure reactors to enhance reaction rates.
Continuous flow synthesis to ensure consistent product quality.
Advanced purification techniques like chromatography or crystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, using reagents like potassium permanganate or chromium trioxide, leading to products such as carboxylic acids or quinones.
Reduction: Reduction reactions can be performed using agents like hydrogenation (H2 gas with a catalyst) or lithium aluminium hydride (LiAlH4), resulting in the reduction of nitro groups or ketones present in the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the phenyl rings or at positions adjacent to the triazolopyridazine core, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium/carbon (Pd/C) catalyst, Lithium aluminium hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), Strong nucleophiles (e.g., NaOH, NH3)
Major Products Formed
Oxidation: Carboxylic acids, Quinones
Reduction: Amines, Alcohols
Substitution: Halogenated derivatives, Substituted phenyl derivatives
Scientific Research Applications
1-Phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide finds applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and novel materials.
Biology: Explored for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Investigated for therapeutic applications, including as a lead compound in drug discovery for targeting specific pathways involved in diseases like cancer or neurological disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, blocking substrate access.
Receptor Binding: It can interact with cell surface receptors, modulating cellular signaling pathways.
Pathway Modulation: It influences biochemical pathways by interacting with key molecules, altering their activity.
Molecular Targets and Pathways Involved
Enzymes: Kinases, Proteases
Receptors: G-protein-coupled receptors (GPCRs), Ion channels
Pathways: Signal transduction, Apoptosis, Inflammation
Comparison with Similar Compounds
1-Phenyl-N-(2-(1H-1,2,3-triazol-4-yl)ethyl)methanesulfonamide
1-Phenyl-N-(2-(pyridazin-3-yl)oxyethyl)methanesulfonamide
1-Phenyl-N-(2-(4-phenyl-1,2,4-triazol-3-yl)ethyl)methanesulfonamide
Uniqueness
The presence of the triazolopyridazine core and its unique substitution pattern makes 1-phenyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)methanesulfonamide distinct, providing it with unique reactivity and potential applications that differ from other compounds in the same class. Its specific structure enables interactions with a unique set of molecular targets, offering potential advantages in research and therapeutic settings.
Hope this serves as a comprehensive overview of your compound. Anything specific that piqued your interest?
Properties
IUPAC Name |
1-phenyl-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3S/c26-29(27,15-16-7-3-1-4-8-16)21-13-14-28-19-12-11-18-22-23-20(25(18)24-19)17-9-5-2-6-10-17/h1-12,21H,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKFMQUWCFMANX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.